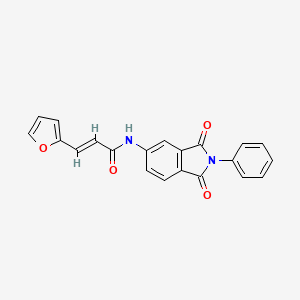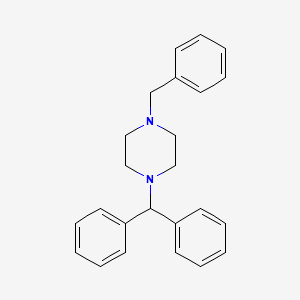![molecular formula C20H13BrClN3O3 B6105687 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6105687.png)
2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This chemical compound is a synthetic molecule that has been developed in the laboratory using specific synthesis methods. In
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Moreover, it also binds to specific receptors in the body, which reduces inflammation and other pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This chemical compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and protect neurons from damage.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high potency and specificity. This chemical compound has been found to be highly effective in inhibiting specific enzymes and receptors in the body, which makes it a valuable tool in scientific research. However, one of the limitations of using this chemical compound is its potential toxicity. It is important to use caution when handling this compound in the laboratory.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One of the areas of interest is the development of new therapeutic applications for this compound. It has shown potential in the treatment of cancer, inflammation, and neurological disorders, and further research is needed to explore its full therapeutic potential. Moreover, research is also needed to explore the toxicity and safety of this compound, which will be important for its future clinical use. Additionally, further studies are needed to understand the mechanism of action of this compound and its interactions with other molecules in the body.
合成法
The synthesis method of 2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 4-bromoanisole and 4-chloro-3-(2-nitrophenyl)oxazole in the presence of a palladium catalyst. The resulting product is then treated with sodium borohydride to reduce the nitro group to an amino group. Finally, the amino group is acetylated using acetic anhydride to produce the final product.
科学的研究の応用
2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. This chemical compound has shown promising results in the treatment of various diseases and disorders such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Moreover, it has also shown potential in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O3/c21-12-3-6-14(7-4-12)27-11-18(26)24-13-5-8-16(22)15(10-13)20-25-19-17(28-20)2-1-9-23-19/h1-10H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVKNGPLYGNPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6105622.png)
![N-{4-[1,9-dioxo-8-(3-pyridinylmethyl)-8,9-dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B6105625.png)
![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6105643.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6105644.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)

![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)